N-[2-(5-methylfuran-2-yl)phenyl]acetamide
Overview
Description
“N-[2-(5-methylfuran-2-yl)phenyl]acetamide” is a chemical compound . It is also known as a type of chemical entity . The molecular formula of this compound is C13H13NO2 .
Synthesis Analysis
The synthesis of “N-[2-(5-methylfuran-2-yl)phenyl]acetamide” involves several steps . One method involves the intramolecular cyclization of vicinal N-[(5-methylfuran-2-yl)methyl]aminoanilides . Another method involves the condensation of 2,2,3,3-tetramethoxybutane with anilines .Molecular Structure Analysis
The molecular structure of “N-[2-(5-methylfuran-2-yl)phenyl]acetamide” involves various types of interactions. The Hirshfeld surface analysis indicates that O…H/H…O (40.1%), H…H (27.5%) and C…H/H…C (12.4%) interactions are the most significant contributors to the crystal packing .Scientific Research Applications
Molecular Interaction and Stability Analysis
A study by Gouda et al. (2022) explored the structural properties, noncovalent interactions, and energy frameworks of a related compound, emphasizing the roles of hydrogen bonding, stacking, and halogen bonding in molecular stability. This research provides insights into the design of functional materials with optimized properties for pharmaceutical applications (Gouda et al., 2022).
Anticancer Potential
Evren et al. (2019) synthesized derivatives of N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides and evaluated their anticancer activity. One derivative demonstrated high selectivity and effectiveness against human lung adenocarcinoma cells, highlighting the potential of these compounds as anticancer agents (Evren et al., 2019).
Enzyme Inhibition for Therapeutic Applications
Shukla et al. (2012) identified and characterized bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs as inhibitors of kidney-type glutaminase (GLS), a therapeutic target in cancer. Their findings suggest the potential for developing more effective and soluble GLS inhibitors, offering insights into therapeutic strategies against cancer (Shukla et al., 2012).
Antimicrobial Activity
Nandhikumar and Subramani (2018) reported on the synthesis of novel Mannich bases with significant antimicrobial activity, including derivatives of N-[2-(5-methylfuran-2-yl)phenyl]acetamide. Their research demonstrates the compound's utility in developing new antimicrobial agents, showcasing the effectiveness against various bacterial and fungal strains (Nandhikumar & Subramani, 2018).
Biochemical and Pharmacological Characterization
Research by Grimwood et al. (2011) on a related κ-opioid receptor antagonist highlights the biochemical and pharmacological characterization of compounds for potential therapeutic applications. This study provides a framework for understanding the interaction of N-[2-(5-methylfuran-2-yl)phenyl]acetamide derivatives with biological targets, contributing to the development of novel treatments for depression and addiction disorders (Grimwood et al., 2011).
Safety And Hazards
properties
IUPAC Name |
N-[2-(5-methylfuran-2-yl)phenyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-9-7-8-13(16-9)11-5-3-4-6-12(11)14-10(2)15/h3-8H,1-2H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REEIYYVUURDSNG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=CC=CC=C2NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10349432 | |
Record name | N-[2-(5-methylfuran-2-yl)phenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10349432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(5-methylfuran-2-yl)phenyl]acetamide | |
CAS RN |
400748-17-6 | |
Record name | N-[2-(5-methylfuran-2-yl)phenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10349432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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